molecular formula C20H17FN4O3S B2355560 N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251705-00-6

N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2355560
CAS No.: 1251705-00-6
M. Wt: 412.44
InChI Key: OGSXBRZGGWTKGZ-UHFFFAOYSA-N
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Description

N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a useful research compound. Its molecular formula is C20H17FN4O3S and its molecular weight is 412.44. The purity is usually 95%.
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Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3S/c1-28-18-7-5-17(6-8-18)25(12-15-3-2-4-16(21)11-15)29(26,27)19-9-10-20-23-22-14-24(20)13-19/h2-11,13-14H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSXBRZGGWTKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC(=CC=C2)F)S(=O)(=O)C3=CN4C=NN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mode of action of this compound is likely related to its ability to bind to its target enzymes or receptors. The triazole nucleus, a central structural component in this compound, is capable of making specific interactions with different target receptors. This interaction can lead to changes in the function of the target, which can result in various biological effects.

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on its specific targets. Given the wide range of activities associated with triazole compounds, it is likely that multiple pathways could be affected. These could include pathways related to cell growth and proliferation (in the case of anticancer activity), microbial metabolism (in the case of antimicrobial activity), or specific enzymatic pathways (in the case of enzyme inhibitory activity).

Biological Activity

N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C20_{20}H17_{17}FN4_{4}O3_{3}S
  • Molecular Weight : 412.4 g/mol
  • CAS Number : 1251705-00-6

Synthesis and Structure

The compound is synthesized through a multi-step process involving the formation of the triazole ring and subsequent sulfonamide attachment. The structural integrity and purity of the synthesized compound are typically confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been evaluated against various cancer cell lines, including breast, colon, and lung cancers. The results indicate that compounds with similar triazole structures exhibit significant antiproliferative effects.

  • Case Study : A related study demonstrated that a series of triazolo[1,5-a][1,3,5]triazines showed high antiproliferative activity against cancer cell lines with mechanisms that do not involve inhibition of dihydrofolate reductase (DHFR) .

Antimalarial Activity

The compound has also been tested for antimalarial activity against Plasmodium falciparum. In vitro studies revealed promising results with inhibitory concentrations (IC50_{50}) indicating effective antimalarial properties.

CompoundIC50_{50} (μM)
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide2.24
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one4.98

These findings suggest that the triazolo-pyridine scaffold could be a valuable lead in antimalarial drug development .

Other Biological Activities

Beyond anticancer and antimalarial activities, compounds within this class have shown potential in various other biological applications:

  • Antibacterial and Antifungal : Triazolopyridines are known for their broad-spectrum antibacterial and antifungal activities.
  • Anti-inflammatory : Some derivatives exhibit significant anti-inflammatory effects.
  • CNS Activity : Certain analogs have demonstrated anxiolytic and anticonvulsant properties.

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes critical for cellular proliferation.
  • Interference with Signal Transduction : The compound may disrupt signaling pathways involved in cancer cell survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.

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